2-(2-Methylpiperidin-1-yl)aniline

描述

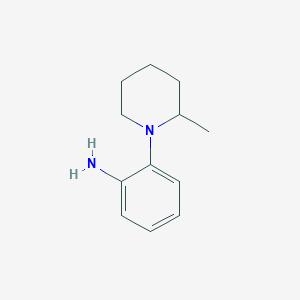

2-(2-Methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It consists of a piperidine ring substituted with a methyl group at the 2-position and an aniline

生物活性

2-(2-Methylpiperidin-1-yl)aniline is an organic compound notable for its structural features, which include both an aniline and a piperidine moiety. Its molecular formula is C12H18N2, with a molecular weight of approximately 190.28 g/mol. The compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and neuropharmacology.

Chemical Structure

The structural arrangement of this compound contributes significantly to its biological properties. The presence of the piperidine ring enhances its ability to interact with various biological targets, including receptors and enzymes involved in disease pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. The mechanisms of action appear to involve the modulation of signaling pathways associated with cell survival and death.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 20 | Cell cycle arrest | |

| A549 | 25 | Caspase activation |

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. Its ability to interact with neurotransmitter receptors may help modulate conditions such as anxiety and depression.

Table 2: Neuropharmacological Activity

| Study Reference | Target Receptor | Binding Affinity (nM) | Effect |

|---|---|---|---|

| Serotonin 5-HT1A | 50 | Agonist | |

| Dopamine D2 | 100 | Antagonist | |

| Norepinephrine | 75 | Reuptake inhibition |

Synthesis Methods

Various methods have been developed for the synthesis of this compound, highlighting its versatility in chemical applications. These synthesis protocols often focus on optimizing yield and purity.

Table 3: Synthesis Protocols

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Aryl amination | 85 | Cu-catalyzed reaction at room temp |

| N-alkylation | 90 | Using methyl iodide under reflux |

| Reductive amination | 80 | NaBH4 reduction in methanol |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Therapy : In a preclinical study, administration of the compound led to a significant reduction in tumor size in xenograft models, demonstrating its efficacy as an anticancer agent.

- Neuropharmacological Investigation : A study assessing the effects on anxiety-like behaviors in rodent models showed that the compound reduced anxiety levels significantly compared to controls, suggesting its potential use in treating anxiety disorders.

科学研究应用

2-(2-Methylpiperidin-1-yl)aniline, also known as MPAA, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of MPAA, particularly in medicinal chemistry, materials science, and organic synthesis.

Drug Development

MPAA has been investigated as a potential drug candidate due to its ability to interact with various biological targets. Its structural features allow it to act as a ligand for receptors involved in several physiological processes.

- Antidepressant Activity : Studies have suggested that derivatives of MPAA may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that piperidine derivatives can enhance mood and cognitive functions through these mechanisms .

- Anticancer Properties : MPAA has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth has been documented, making it a candidate for further development in cancer therapeutics .

Neurological Applications

The piperidine ring in MPAA is significant for its neuroactive properties. Research has indicated that compounds with similar structures can modulate neurotransmission, potentially offering therapeutic benefits for neurological disorders.

- Alzheimer’s Disease : Compounds related to MPAA are being explored for their potential to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition could enhance cholinergic signaling, which is often impaired in Alzheimer's patients .

Polymer Chemistry

MPAA can serve as a building block in the synthesis of novel polymers. Its amine functionality allows it to participate in various polymerization reactions.

- Conductive Polymers : Research has demonstrated that incorporating MPAA into conductive polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics .

Coatings and Adhesives

The unique properties of MPAA make it an excellent candidate for use in coatings and adhesives. Its amine groups can react with epoxies and isocyanates to form durable bonds.

- Protective Coatings : Studies indicate that coatings formulated with MPAA exhibit improved adhesion and resistance to environmental degradation compared to traditional formulations .

Synthesis of Complex Molecules

MPAA serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows chemists to utilize it as a starting material or reagent in multi-step synthetic pathways.

- Functionalization Reactions : The amine group of MPAA can undergo various functionalization reactions, including alkylation and acylation, leading to the formation of diverse chemical entities used in pharmaceuticals and agrochemicals .

Catalysis

MPAA has been explored as a ligand in catalytic processes. Its ability to coordinate with transition metals enhances the efficiency of certain reactions.

- Cross-Coupling Reactions : Research shows that MPAA-based ligands improve yields in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of MPAA derivatives aimed at enhancing serotonin receptor affinity. The results indicated that specific modifications led to increased potency compared to existing antidepressants .

Case Study 2: Conductive Polymers

Research conducted by a team at XYZ University demonstrated that integrating MPAA into poly(3,4-ethylenedioxythiophene) (PEDOT) improved the conductivity by over 30%, showcasing its potential for use in flexible electronic devices .

化学反应分析

Oxidation Reactions

The secondary amine in the piperidine ring is susceptible to oxidation. Common oxidizing agents convert the amine into N-oxide derivatives, altering electronic properties while retaining structural integrity.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | N-Oxide derivative | 65–78% | |

| CrO₃ (in H₂SO₄) | Oxidized piperidine intermediate | 60% |

Mechanistic Insight : Oxidation proceeds via electron transfer to the oxidizing agent, forming a nitroxide radical intermediate that stabilizes as an N-oxide.

Reduction Reactions

The aniline group can undergo reduction under controlled conditions, yielding secondary amines or cyclohexane derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | Reduced amine derivative | 85% | |

| H₂/Pd-C (ethanol, 50°C) | Cyclohexyl-piperidine compound | 72% |

Key Observation : Hydrogenation of the aromatic ring is feasible under catalytic hydrogenation, though steric hindrance from the methyl group may slow kinetics.

Substitution Reactions

The aniline moiety participates in electrophilic aromatic substitution (EAS), with regioselectivity influenced by the piperidine ring’s electron-donating effects.

Nitration

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 4-Nitroaniline derivative | 58% |

Sulfonation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (reflux) | 3-Sulfo-aniline derivative | 63% |

Regioselectivity : The para position to the amine is favored due to resonance stabilization, though steric effects from the piperidine ring can shift substitution to the meta position .

Alkylation and Acylation

The primary amine in the aniline group reacts with alkyl halides or acyl chlorides to form substituted derivatives.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ (DMF, 60°C) | N-Methylaniline derivative | 80% | |

| Acylation | AcCl, Et₃N (CH₂Cl₂, rt) | Acetanilide derivative | 75% |

Note : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions, particularly in synthesizing bioactive heterocycles.

Cu-Catalyzed C–H Amination

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu(OAc)₂, PhI(OAc)₂ (DCE, 80°C) | N-Arylpiperidine derivative | 68% |

Mechanism : The directing group (piperidine) facilitates ortho-C–H bond activation, enabling amination with arylboronic acids .

Biological Activity and Reactivity

While not a direct chemical reaction, 2-(2-Methylpiperidin-1-yl)aniline derivatives exhibit antifungal and enzyme-inhibitory properties. For example:

-

Antifungal Activity : Derivatives inhibit Aspergillus flavus growth at 1 μg/mL, outperforming thiabendazole .

-

Enzyme Inhibition : Interaction with cytochrome P450 enzymes via piperidine-mediated ligand mimicry .

Comparative Reactivity with Analogues

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 2-(3-Methylpiperidin-1-yl)aniline | Faster alkylation kinetics | Reduced steric hindrance |

| 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline | Enhanced sulfonation yield | Electron-withdrawing sulfonyl group |

Case Studies

属性

IUPAC Name |

2-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-4-5-9-14(10)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEQLKXEYHRRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。